N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine; trifluoroacetic acid
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Overview
Description
N-[(adamantan-2-yl)methyl]-N’'-(pyridin-2-yl)guanidine; trifluoroacetic acid is a compound that combines the structural features of adamantane, pyridine, and guanidine. Adamantane is known for its rigid, diamond-like structure, which imparts stability and unique chemical properties. Pyridine is a basic heterocyclic organic compound with a nitrogen atom, and guanidine is a strong base often used in organic synthesis. The trifluoroacetic acid component is a strong acid that can enhance the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(adamantan-2-yl)methyl]-N’'-(pyridin-2-yl)guanidine typically involves the reaction of adamantanecarboxylic acid with pyridine and guanidine derivatives. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired product. For example, the reaction may be carried out in the presence of trifluoroacetic acid to enhance the solubility and stability of the intermediate compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis equipment can improve the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(adamantan-2-yl)methyl]-N’'-(pyridin-2-yl)guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantanone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products .
Scientific Research Applications
N-[(adamantan-2-yl)methyl]-N’'-(pyridin-2-yl)guanidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(adamantan-2-yl)methyl]-N’'-(pyridin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The adamantane moiety provides structural stability, while the pyridine and guanidine components interact with biological targets such as enzymes and receptors. The trifluoroacetic acid component enhances the compound’s solubility and facilitates its transport across biological membranes .
Comparison with Similar Compounds
Similar Compounds
N-[(adamantan-1-yl)methyl]-N’'-(pyridin-2-yl)guanidine: Similar structure but with a different position of the adamantane moiety.
N-[(adamantan-2-yl)methyl]-N’'-(pyridin-3-yl)guanidine: Similar structure but with a different position of the pyridine moiety.
N-[(adamantan-2-yl)methyl]-N’'-(pyridin-2-yl)urea: Similar structure but with a urea group instead of a guanidine group.
Uniqueness
N-[(adamantan-2-yl)methyl]-N’'-(pyridin-2-yl)guanidine is unique due to its combination of adamantane, pyridine, and guanidine moieties, which confer distinct chemical and biological properties. The presence of trifluoroacetic acid further enhances its solubility and stability, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(2-adamantylmethyl)-1-pyridin-2-ylguanidine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4.C2HF3O2/c18-17(21-16-3-1-2-4-19-16)20-10-15-13-6-11-5-12(8-13)9-14(15)7-11;3-2(4,5)1(6)7/h1-4,11-15H,5-10H2,(H3,18,19,20,21);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWDUZCAJTZVLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CN=C(N)NC4=CC=CC=N4.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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